

# 1H-imidazol-5-amine hydrochloride chemical properties

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## Compound of Interest

Compound Name: *1H-imidazol-5-amine  
hydrochloride*

Cat. No.: *B3069107*

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An In-depth Technical Guide to **1H-imidazol-5-amine hydrochloride**

## Abstract

This guide provides a comprehensive technical overview of **1H-imidazol-5-amine hydrochloride** (CAS No: 1261268-96-5), a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. As a fundamental building block, its structure is analogous to key biological intermediates, such as the purine precursor 5-aminoimidazole ribonucleotide (AIR). This document delineates its core chemical and physical properties, presents a representative synthetic pathway, discusses its chemical reactivity and stability, outlines a workflow for its analytical characterization, and summarizes its applications and safety protocols. The insights herein are synthesized to provide researchers with the foundational knowledge required for the effective handling, application, and derivatization of this versatile chemical intermediate.

## Molecular Structure and Physicochemical Properties

**1H-imidazol-5-amine hydrochloride** is the salt form of a simple amino-substituted imidazole. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the primary amine group at the C-5 position makes it a valuable nucleophile

and a precursor for a wide array of more complex heterocyclic systems. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

## Chemical Structure

The structure consists of the protonated imidazole ring with a chloride counter-ion.

Tautomerism is a key feature of the imidazole ring, and protonation can occur at the N-1 or N-3 position.

Caption: Chemical structure of **1H-imidazol-5-amine hydrochloride**.

## Physicochemical Data

Quantitative experimental data for **1H-imidazol-5-amine hydrochloride** is not extensively published. The table below summarizes key properties, primarily based on computational data from reliable databases, with experimental data for the closely related and well-documented 5-Amino-1H-imidazole-4-carboxamide hydrochloride (AICA-HCl) provided for context and comparison.

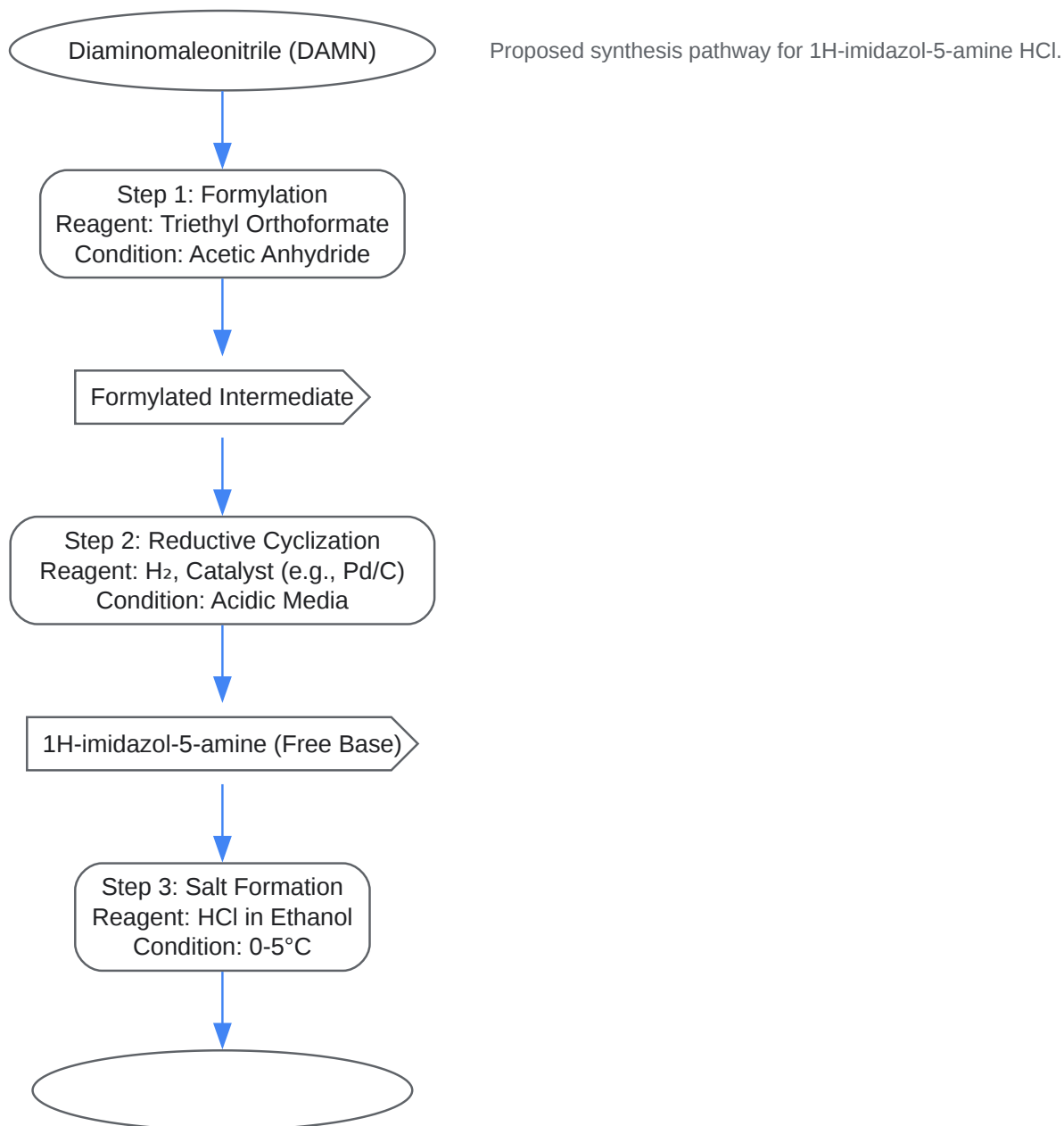
Property	1H-imidazol-5-amine hydrochloride	5-Amino-1H-imidazole-4-carboxamide HCl (for comparison)	Reference(s)
CAS Number	1261268-96-5	72-40-2	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> ClN <sub>3</sub>	C <sub>4</sub> H <sub>7</sub> ClN <sub>4</sub> O	[1]
Molecular Weight	119.55 g/mol	162.58 g/mol	[1]
Appearance	Solid	White to off-white crystalline powder	[3][4]
Melting Point	Data not available	250-252 °C (decomposes)	[5]
Solubility	Expected to be soluble in water	Soluble in water (50 mg/mL), slightly soluble in methanol	[4][5]
Storage Conditions	Inert atmosphere, 2-8°C	Inert atmosphere, room temperature, hygroscopic	[3][6]
InChIKey	MEORCLTVBRRJIK-UHFFFAOYSA-N	MXCUYSMIELHIQL-UHFFFAOYSA-N	[1][3]

## Synthesis and Purification

While a specific, peer-reviewed synthesis for 1H-imidazol-5-amine is not readily available, a robust and industrially relevant pathway can be proposed based on established methods for analogous compounds like 5-amino-1H-imidazole-4-carboxamide (AICA).<sup>[4][7][8]</sup> The most common approach involves the cyclization of a suitable acyclic precursor.

## Representative Synthetic Pathway

A plausible synthesis starts from diaminomaleonitrile (DAMN), a readily available industrial chemical. The pathway involves formylation and subsequent cyclization to form the imidazole ring.



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Caption: Proposed synthesis pathway for 1H-imidazol-5-amine HCl.

## Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for similar structures and should be adapted and optimized under appropriate laboratory safety protocols.

- **Formylation:** In a round-bottom flask under an inert atmosphere ( $N_2$  or Ar), suspend diaminomaleonitrile in an excess of triethyl orthoformate and acetic anhydride. Heat the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
  - **Causality:** Triethyl orthoformate acts as a one-carbon source, while acetic anhydride serves as a dehydrating agent to drive the reaction towards the formylated intermediate.
- **Work-up and Isolation of Intermediate:** After cooling, the reaction mixture is concentrated under reduced pressure to remove volatile components. The resulting residue, containing the formylated intermediate, can be purified by crystallization or used directly in the next step.
- **Reductive Cyclization:** Dissolve the intermediate in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of palladium on carbon (10% Pd/C). The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.
  - **Causality:** The palladium catalyst facilitates the reduction of the nitrile groups and promotes the intramolecular cyclization to form the aromatic imidazole ring. An acidic environment helps to activate the intermediates.
- **Catalyst Removal:** The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate contains the 1H-imidazol-5-amine free base.
- **Salt Formation and Purification:** The filtrate is cooled in an ice bath (0-5°C). A solution of hydrochloric acid in ethanol (or another suitable organic solvent) is added dropwise with stirring until the pH is acidic (pH < 3). The **1H-imidazol-5-amine hydrochloride** will precipitate out of the solution.
  - **Causality:** The hydrochloride salt is typically less soluble in organic solvents than the free base, allowing for efficient isolation and purification by precipitation.

- **Final Isolation:** The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove residual solvent and impurities, and dried under vacuum to yield the final product. Purity should be confirmed by NMR and LC-MS analysis.

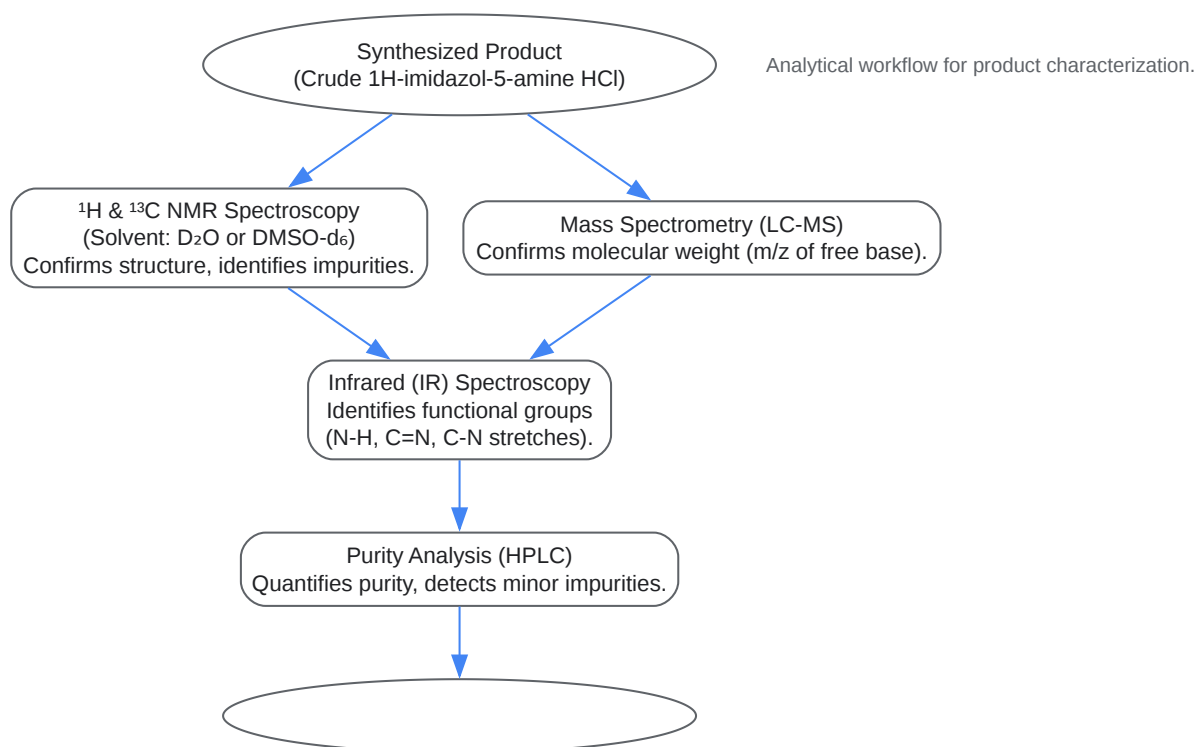
## Chemical Reactivity and Stability

The reactivity of 1H-imidazol-5-amine is dominated by its two key functional groups: the primary amino group and the imidazole ring.

- **Amino Group Reactivity:** The exocyclic amino group is a potent nucleophile. It readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination. This makes it an excellent handle for introducing diverse substituents and building molecular complexity.
- **Imidazole Ring Reactivity:** The imidazole ring is aromatic and electron-rich, making it susceptible to electrophilic substitution, although the protonated (hydrochloride) form is deactivated. The nitrogen atoms can act as ligands to coordinate with metal ions. The N-1 position of the free base can be readily alkylated or arylated.
- **Stability and Storage:** The hydrochloride salt is significantly more stable to air and oxidation than the corresponding free base. It is, however, potentially hygroscopic.<sup>[4]</sup> For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C).<sup>[3]</sup>

## Spectroscopic and Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of **1H-imidazol-5-amine hydrochloride**. The following techniques are standard.



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Caption: Analytical workflow for product characterization.

## Expected Spectral Data

- <sup>1</sup>H NMR: In a solvent like D<sub>2</sub>O or DMSO-d<sub>6</sub>, the spectrum is expected to show two distinct signals for the aromatic protons on the imidazole ring.

- One proton at C-2 and another at C-4. Based on data for similar imidazoles, these peaks would likely appear as singlets in the range of  $\delta$  7.0-8.5 ppm.[9][10]
- The amine (-NH<sub>2</sub>) and imidazole (N-H) protons will be visible as broad singlets in DMSO-d<sub>6</sub>, but will exchange with the solvent in D<sub>2</sub>O and may not be observed.
- <sup>13</sup>C NMR: The spectrum should display three signals corresponding to the three carbon atoms of the imidazole ring. The carbon bearing the amino group (C-5) would be the most upfield, while the C-2 carbon, situated between two nitrogen atoms, would be the most downfield.
- Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis should show a prominent ion corresponding to the protonated free base [M+H]<sup>+</sup> at an m/z of approximately 84.05.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:
  - Broad bands in the 3100-3400 cm<sup>-1</sup> region corresponding to N-H stretching of the amine and imidazole groups.
  - Bands around 1580-1650 cm<sup>-1</sup> for N-H bending and C=N/C=C ring stretching.

## Applications in Research and Drug Development

The 5-aminoimidazole scaffold is a cornerstone in biochemical pathways and medicinal chemistry.

- Precursor in Purine Biosynthesis: The core structure is central to the de novo biosynthesis of purine nucleotides, which are essential components of DNA and RNA.[4]
- Medicinal Chemistry Building Block: Its true value in drug development lies in its role as a versatile starting material. The closely related AICA is a key intermediate for anticancer drugs like dacarbazine and temozolomide.[7][9][11] **1H-imidazol-5-amine hydrochloride** serves as a simpler, unfunctionalized synthon for creating libraries of novel heterocyclic compounds for screening against various therapeutic targets.



- **Ligand in Coordination Chemistry:** The nitrogen atoms in the ring and the exocyclic amine can coordinate with transition metals to form novel complexes with potential catalytic or material science applications.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **1H-imidazol-5-amine hydrochloride**.

Hazard Type	GHS Classification and Precautionary Statements	Reference(s)
Pictogram	GHS07 (Exclamation Mark)	[3][6]
Signal Word	Warning	[3][6]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3][6]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][12]

- **Handling:** Use in a well-ventilated area or a fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

## Conclusion

**1H-imidazol-5-amine hydrochloride** is a foundational heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward structure, featuring a nucleophilic amino group and an aromatic imidazole ring, provides multiple avenues for chemical modification. While detailed experimental data for this specific compound is sparse in public literature, its properties and reactivity can be reliably inferred from well-documented analogues. This guide provides the core knowledge base necessary for researchers to leverage this compound in the development of novel molecules and materials.

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